molecular formula C9H16O3 B13607858 2-Methyl-3-(tetrahydro-2h-pyran-3-yl)propanoic acid

2-Methyl-3-(tetrahydro-2h-pyran-3-yl)propanoic acid

Katalognummer: B13607858
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: CTPHCZVZQZPAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is an organic compound with a unique structure that includes a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with tetrahydropyran. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyltetrahydropyran
  • Tetrahydro-2-methyl-2H-pyran
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

2-Methyl-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is unique due to its specific structure, which includes a tetrahydropyran ring and a propanoic acid moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-methyl-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C9H16O3/c1-7(9(10)11)5-8-3-2-4-12-6-8/h7-8H,2-6H2,1H3,(H,10,11)

InChI-Schlüssel

CTPHCZVZQZPAON-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCCOC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.